4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester
Overview
Description
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester typically involves multiple steps. One common method starts with the reaction of 2,4-diamino-6-hydroxypyrimidine with a suitable brominated aldehyde under dehydrating conditions to form the pyrrolo[2,3-d]pyrimidine core . This intermediate is then coupled with 4-(2-bromoethyl)benzoic acid to form the benzoyl derivative. Finally, the benzoyl derivative is reacted with pyrrolidine-2,5-dione under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Serves as an intermediate in the synthesis of anticancer drugs, particularly those targeting folate metabolism.
Industry: Employed in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly proliferating cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known antifolate chemotherapeutic agent with a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another antifolate drug that targets folate metabolism but has a different chemical structure.
Raltitrexed: An antifolate that specifically inhibits thymidylate synthase.
Uniqueness
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to inhibit multiple enzymes in the folate pathway makes it a versatile and potent anticancer agent .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c20-19-22-16-15(17(27)23-19)12(9-21-16)6-3-10-1-4-11(5-2-10)18(28)29-24-13(25)7-8-14(24)26/h1-2,4-5,9H,3,6-8H2,(H4,20,21,22,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOVMMTVGBBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747428 | |
Record name | 1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204257-65-8 | |
Record name | 1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.